Buterizine
Overview
Description
Buterizine is a chemical compound with the molecular formula C31H38N4 and a molecular weight of 466.66 g/mol . It is classified as a diarylmethane and was developed by Janssen Pharmaceutical as a peripheral vasodilator . The compound is known for its vasodilatory properties, which make it useful in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buterizine involves several steps:
Initial Reaction: A mixture of 1-chloro-4-(chloromethyl)-2-nitrobenzene, 1-(diphenylmethyl)piperazine, and ethanol is stirred and refluxed for 4 hours.
Extraction and Purification: The reaction mixture is cooled, evaporated, and the residue is extracted with methylbenzene. The extract is washed, dried, filtered, and evaporated.
Crystallization: The purified product is crystallized from a mixture of 2,2’-oxybispropane and hexane.
Hydrogenation: A solution of the intermediate product in methanol is hydrogenated at normal pressure and room temperature with Raney-nickel catalyst.
Final Reaction: The final product is obtained by stirring the intermediate with acetic acid and pentyl ethanimidate hydrochloride, followed by refluxing.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Buterizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Hydrogenation of intermediates is a key step in its synthesis.
Substitution: The initial reaction involves nucleophilic substitution of chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and Raney-nickel catalyst are used for hydrogenation.
Substitution: Ethanol and methylbenzene are used as solvents in the substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, characterized by its benzimidazole structure .
Scientific Research Applications
Buterizine has several scientific research applications:
Chemistry: Used as a model compound in studying diarylmethane chemistry.
Biology: Investigated for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Explored for potential therapeutic uses in treating conditions related to poor blood circulation.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Buterizine exerts its effects primarily through vasodilation. It targets peripheral blood vessels, causing them to widen and improve blood flow . The exact molecular pathways involved include interactions with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the vessels .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a different mechanism of action.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in treating depression.
Uniqueness
Buterizine is unique in its specific vasodilatory action, which distinguishes it from other compounds like cetirizine and bupropion that have different primary effects and applications .
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWZMQECNKDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218864 | |
Record name | Buterizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68741-18-4 | |
Record name | Buterizine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68741-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buterizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTERIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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